molecular formula C9H11BrO2 B1374744 4-Bromo-2-ethoxybenzyl alcohol CAS No. 1094750-85-2

4-Bromo-2-ethoxybenzyl alcohol

Cat. No.: B1374744
CAS No.: 1094750-85-2
M. Wt: 231.09 g/mol
InChI Key: AZSHSHCSQMPIEB-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxybenzyl alcohol, also known by its IUPAC name (4-bromo-2-ethoxyphenyl)methanol, is an organic compound with the molecular formula C9H11BrO2 and a molecular weight of 231.09 g/mol . This compound is characterized by the presence of a bromine atom at the fourth position and an ethoxy group at the second position on a benzyl alcohol structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethoxybenzyl alcohol typically involves the bromination of 2-ethoxybenzyl alcohol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or acetonitrile .

Industrial Production Methods: Industrial production methods for this compound may involve more efficient and scalable processes. For example, the use of continuous flow reactors can enhance the yield and purity of the product while minimizing the reaction time and waste generation .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaN3 in dimethylformamide (DMF).

Major Products:

    Oxidation: 4-Bromo-2-ethoxybenzaldehyde or 4-Bromo-2-ethoxybenzoic acid.

    Reduction: 4-Bromo-2-ethoxybenzylamine.

    Substitution: 4-Azido-2-ethoxybenzyl alcohol.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethoxybenzyl alcohol largely depends on its chemical structure and the functional groups present. The bromine atom and ethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. For instance, the bromine atom can act as a leaving group in substitution reactions, while the ethoxy group can donate electron density through resonance, stabilizing reaction intermediates .

Comparison with Similar Compounds

Properties

IUPAC Name

(4-bromo-2-ethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-5,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSHSHCSQMPIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742666
Record name (4-Bromo-2-ethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094750-85-2
Record name (4-Bromo-2-ethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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